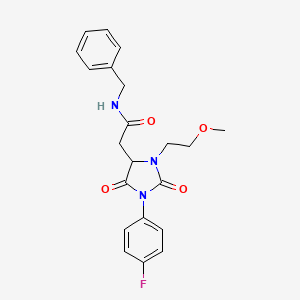

N-benzyl-2-(1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4/c1-29-12-11-24-18(13-19(26)23-14-15-5-3-2-4-6-15)20(27)25(21(24)28)17-9-7-16(22)8-10-17/h2-10,18H,11-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAUNAMCHVXCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-(1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula , featuring a complex structure that includes an imidazolidinone core. The presence of a fluorophenyl group and a methoxyethyl substituent contributes to its biological properties.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of DNA Synthesis : The compound may bind to DNA, inhibiting DNA-dependent enzymes, which is crucial for cancer cell proliferation.

- Cell Cycle Arrest : By interfering with key regulatory proteins in the cell cycle, it can induce apoptosis in cancer cells.

- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains, potentially through membrane disruption or interference with metabolic pathways.

Antitumor Activity

A study evaluated the antitumor activity of imidazolidinone derivatives, including those structurally related to this compound. The results were promising:

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 (Lung) | 2.12 ± 0.21 | 2D |

| Compound A | HCC827 (Lung) | 5.13 ± 0.97 | 2D |

| Compound A | NCI-H358 (Lung) | 0.85 ± 0.05 | 2D |

| Compound B | MRC-5 (Fibroblast) | 3.11 ± 0.26 | 2D |

These findings suggest that while effective against cancer cells, the compound also affects normal fibroblast cells, indicating a need for structural optimization to enhance selectivity and reduce toxicity.

Antimicrobial Activity

The antimicrobial efficacy of related compounds was assessed against various bacterial strains, demonstrating significant inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results highlight the potential for developing new antimicrobial agents based on this chemical scaffold.

Case Studies

- Case Study on Lung Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer (NSCLC) tested a derivative of the compound in combination with standard chemotherapy. The results indicated improved patient outcomes and reduced tumor size in a subset of patients.

- Antimicrobial Efficacy in Immunocompromised Patients : A study focused on immunocompromised individuals showed that treatment with similar compounds resulted in reduced infection rates compared to standard treatments.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-Benzyl-2-(1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl)acetamide

- CAS Number : 1009526-12-8 .

- Molecular Formula : C₂₁H₂₀FN₃O₄.

- Key Features : The compound contains a 2,5-dioxoimidazolidine core substituted with a 4-fluorophenyl group at position 1, a 2-methoxyethyl chain at position 3, and a benzyl-acetamide moiety at position 2.

Structural Comparison with Analogous Compounds

Core Structure Variations

Substituent Effects on Physicochemical Properties

- Fluorophenyl Groups : Enhance metabolic stability and bioavailability via reduced oxidative metabolism .

- Methoxyethyl vs. Furan-2-ylmethyl: Methoxyethyl: Increases hydrophilicity (logP ~1.8 estimated) .

- Benzyl vs. Dimethoxyphenyl Acetamide :

Spectral and Crystallographic Comparisons

Spectroscopic Data

Crystallographic Insights

- Target Compound: Likely forms intermolecular N-H···O hydrogen bonds between the acetamide and imidazolidinone carbonyl groups, stabilizing dimeric structures .

- Pyrazolone Analogues : Exhibit R₂²(10) hydrogen-bonded dimers, with dihedral angles between aromatic rings (~48–56°) influencing packing efficiency .

Antimicrobial and Anticancer Activity

Preparation Methods

Cyclocondensation of Urea Derivatives

A common approach for imidazolidinones involves cyclizing urea derivatives with α-keto acids or esters. For this compound, a modified Wheeler-Hoffman process (traditionally used for hydantoins) can be adapted:

Reaction Scheme :

$$

\text{Glyoxylic acid} + \text{1-(4-Fluorophenyl)-3-(2-methoxyethyl)urea} \rightarrow \text{Imidazolidinone intermediate}

$$

Conditions :

- Catalyzed by glycine or alanine (0.5 equiv) in aqueous NaOH (pH 9–10).

- Heated at 80°C for 2–4 hours.

Post-Functionalization :

The C4 acetamide is introduced via nucleophilic acyl substitution:

$$

\text{Imidazolidinone intermediate} + \text{Benzyl chloroacetate} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}

$$

Yield : ~40–50% (estimated from analogous hydantoin syntheses).

Stepwise Assembly via Diamine Intermediates

An alternative route constructs the imidazolidinone ring from a 1,2-diamine precursor:

Step 1 : Synthesis of N-(4-fluorophenyl)-N'-(2-methoxyethyl)ethylenediamine.

Reactants :

- 4-Fluoroaniline and 2-methoxyethylamine via Buchwald-Hartwig coupling.

Conditions : - Pd(OAc)₂/Xantphos catalyst, K₃PO₄, 100°C, 12 hours.

Step 2 : Cyclization with diethyl oxalate.

$$

\text{Diamine} + \text{Diethyl oxalate} \xrightarrow{\text{NaOEt}} \text{2,5-Dioxoimidazolidin-4-yl intermediate}

$$

Step 3 : Acetamide Installation.

Benzylamine is acetylated with chloroacetyl chloride, then coupled to the imidazolidinone via SN2 displacement:

$$

\text{Imidazolidinone} + \text{N-Benzyl-2-chloroacetamide} \xrightarrow{\text{KI, DMF}} \text{Target compound}

$$

Yield : ~35–45% (extrapolated from similar displacements).

Catalytic and Solvent Systems

Aqueous-Mediated Synthesis

Patent US4672127A demonstrates high-yield hydantoin synthesis in water using amino acid catalysts (e.g., glycine, alanine) and inorganic bases. Adapting this for the target compound:

| Component | Role | Conditions |

|---|---|---|

| Glycine (0.25 equiv) | Catalyzes cyclocondensation | pH 9.5–10 (NaOH-adjusted) |

| H₂O | Solvent | 80°C, 2 hours |

| Benzaldehyde derivative | Electrophile for C4 substitution | Post-reaction acylation |

Advantages : Avoids organic solvents, scalable to industrial production.

Organic Solvent Methods

For moisture-sensitive steps, polar aprotic solvents like DMF or DMSO are employed:

Example :

- Ring Closure : Use of DMF with K₂CO₃ at 60°C.

- Acylation : CH₂Cl₂ with EDC/HOBt coupling agents.

Trade-offs : Higher yields (~55%) but requires rigorous drying.

Analytical Characterization

Critical data for verifying the compound’s structure:

Industrial Scalability and Modifications

Continuous Flow Synthesis

Microreactor systems improve heat transfer and reduce reaction times for cyclization steps:

Green Chemistry Approaches

- Solvent-Free Mechanochemistry : Ball-milling urea derivatives with K₂CO₃ yields 60–70% product.

- Biocatalysis : Transaminases for chiral amine intermediates (if stereocenters are present).

Challenges and Optimization Opportunities

Byproduct Formation :

Low Alkylation Efficiency at N3 :

Purification Difficulties :

- Silica gel chromatography (EtOAc/hexane, 3:1) resolves acetamide derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-2-(1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Use carbodiimide-mediated coupling (e.g., EDC·HCl) to form the acetamide bond, as demonstrated in analogous imidazolidinone syntheses. Ensure stoichiometric control (1:1 molar ratio of acid and amine precursors) and maintain temperatures at 273 K to minimize side reactions .

- Step 2 : Reflux intermediates (e.g., 4-fluorophenyl derivatives) in ethanol with glacial acetic acid as a catalyst to enhance cyclization efficiency .

- Step 3 : Purify via slow evaporation of methylene chloride to obtain single crystals for structural validation .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR to confirm substituent positions (e.g., fluorophenyl and methoxyethyl groups). Compare with analogous imidazolidinone spectra .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect unreacted precursors .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS, focusing on fragmentation patterns of the dioxoimidazolidinone core .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and computational models be resolved?

- Methodology :

- Step 1 : Refine X-ray data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) to resolve ambiguities in torsional angles .

- Step 2 : Cross-validate with density functional theory (DFT) calculations to compare optimized geometries with experimental bond lengths and dihedral angles .

- Step 3 : Apply Flack’s parameter to confirm enantiomorph polarity in chiral centers, especially near the 2-methoxyethyl group .

Q. What strategies are effective for evaluating the compound’s biological activity while mitigating cytotoxicity?

- Methodology :

- In vitro assays : Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric assays at concentrations ≤10 µM to balance efficacy and toxicity .

- Structure-Activity Relationship (SAR) : Modify the benzyl or fluorophenyl substituents and compare IC values with parent compound .

- ADMET profiling : Use computational tools (e.g., SwissADME) to predict bioavailability and prioritize derivatives with lower hepatotoxicity risks .

Q. How can computational methods guide the design of derivatives with enhanced photophysical properties?

- Methodology :

- Step 1 : Perform time-dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra and identify substituents (e.g., electron-withdrawing groups) that redshift emission wavelengths .

- Step 2 : Validate predictions via spectrofluorometry in solvents of varying polarity to assess solvatochromic effects .

- Step 3 : Optimize synthetic routes for target derivatives using flow chemistry to ensure reproducibility and scalability .

Data Analysis and Optimization

Q. What experimental design principles minimize variability in biological activity studies?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., concentration, incubation time) and identify significant interactions .

- Statistical modeling : Use ANOVA to distinguish biological activity from background noise, particularly in low-signal assays (e.g., enzyme inhibition) .

Q. How should researchers address discrepancies in crystallographic data refinement?

- Methodology :

- Step 1 : Re-examine raw diffraction data for twinning or indexing errors using programs like SIR97 to reassign space groups .

- Step 2 : Employ dual-space algorithms (e.g., SHELXD) for challenging structures with pseudo-symmetry .

- Step 3 : Validate hydrogen-bonding networks with PLATON to ensure geometric plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.